Home > Products > Screening Compounds P86273 > 6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 127199-00-2

6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Catalog Number: EVT-1491671
CAS Number: 127199-00-2
Molecular Formula: C13H8F3NO3
Molecular Weight: 283.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride

  • Compound Description: This compound is an N-substituted regioisomer of besifloxacin. It exhibits antibacterial activity. []
  • Relevance: This compound shares the core quinolone structure with 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It also possesses a cyclopropyl group at the N-1 position. The key difference lies in the substituents at the C-7 and C-8 positions, where this compound features an azepan-3-ylamino group and a chlorine atom, respectively, instead of fluorine atoms. []

8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound serves as a synthetic precursor for the preparation of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride. []
  • Relevance: This compound shares a very similar structure to 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Both possess the same core quinolone structure with identical fluorine substitutions at positions C-6 and C-7, a carboxylic acid group at C-3, and a cyclopropyl group at N-1. The only structural difference is the presence of a chlorine atom at the C-8 position in this compound, replacing a fluorine atom in the target compound. []
  • Compound Description: This group of compounds includes variations with different substituents at the 7-position of the quinolone ring (X = F, Cl, and 4-methylpiperazin-1-yl). These compounds were investigated for their reactivity with ketones in the synthesis of tricyclic quinoline derivatives. []

Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Compound Description: This compound is a fluoroquinolone derivative that results from the desamination reaction of ethyl 1-amino-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with specific α-dicarbonyl compounds. []
  • Relevance: This compound is structurally very similar to 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the same quinolone core structure with fluorine substituents at C-6 and C-7 and a carboxylic acid ethyl ester at C-3. The key difference is the absence of the (1R,2S)-2-fluorocyclopropyl group at the N-1 position in this compound. []

7-Fluoro-4-oxopyrazolo[1,5-a]quinoline-4-carboxylic acids

  • Compound Description: This group of tricyclic compounds is synthesized from the reaction of ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates with acetoacetone. []
  • Relevance: These compounds are related to 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as they represent an extended quinolone framework. They share a similar core structure but incorporate a pyrazolo ring fused to the quinolone moiety. []

1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound is a known drug with therapeutic applications in treating infectious diseases. []

7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Compound Description: This compound is a fluoroquinolone derivative exhibiting good antibacterial activity against gram-positive bacteria, including resistant strains. []

Ethyl 8-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid

  • Compound Description: This compound is a C-glycosylated derivative of ethyl 6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, synthesized via a reaction with a protected glucose molecule. []
  • Relevance: This compound is directly derived from a structural analog of 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the same core quinolone structure with fluorine substituents at C-6 and C-7 and a carboxylic acid ethyl ester at C-3. The key difference lies in the absence of the (1R,2S)-2-fluorocyclopropyl group at the N-1 position and the presence of a tetra-O-acetyl-β-D-glucopyranosyl group at the C-8 position in this compound. []

(1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3)difluoro−boron

  • Compound Description: This compound is a difluoro-boron complex derived from 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. It's a key intermediate in the synthesis of moxifloxacin. [, ]
  • Relevance: This compound is closely related to 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, sharing the same quinolone core with a carboxylic acid group at C-3 and a cyclopropyl group at N-1. The key differences are the presence of a methoxy group at C-8 and the complexation with difluoroboron in this compound. [, ]

7-(3-aminomethyl-4-substituted-benzyloxyimino-1-pyrrolidinyl)naphthyridinone carboxylic acid compounds

  • Compound Description: This group of compounds includes a series of naphthyridinone carboxylic acid derivatives, particularly 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridinyl-3-carboxylic acid compounds with specific substituents at the 1- and 7- positions. These compounds have potential antituberculosis activity. []
  • Relevance: While these compounds belong to the naphthyridinone class, they share structural similarities with 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Both possess a similar heterocyclic core with a carboxylic acid group at the 3-position and a fluorine atom at the 6-position of the ring system. Additionally, both feature a substituted cyclopropyl group at the N-1 position. The main difference lies in the presence of an additional nitrogen atom in the naphthyridinone ring and the variations in substituents at the 7-position compared to the target compound. []

7-[(3aS,7aS)-3a-Aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (DS21412020)

  • Compound Description: This compound (DS21412020) is a novel fluoroquinolone derivative designed to treat respiratory tract infections. It exhibits potent antibacterial activity against various respiratory pathogens, including resistant strains. []
  • Relevance: This compound shares a significant structural resemblance to 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. They both possess the same core quinolone structure with a carboxylic acid group at C-3, a (1R,2S)-2-fluorocyclopropyl group at N-1, and a fluorine atom at C-6. The key difference lies in the substituents at the C-7 and C-8 positions. This compound features a [(3aS,7aS)-3a-aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl] group at C-7 and a methoxy group at C-8, distinct from the fluorine atoms in the target compound. []

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Compound Description: This compound serves as a crucial starting material for synthesizing various substituted fluoroquinolone analogs with potential antimicrobial activity. []
  • Relevance: This compound shares a close structural similarity with 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. They both possess the same core quinolone structure with a carboxylic acid ethyl ester at C-3, a cyclopropyl group at N-1, and fluorine atoms at C-6 and C-7. The key difference is the presence of a methoxy group at the C-8 position in this compound, replacing a fluorine atom in the target compound. []

Moxifloxacin

  • Compound Description: This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, ]
  • Relevance: Moxifloxacin shares a very similar core structure with 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, possessing the same quinolone ring system with fluorine substituents at the C-6 and C-7 positions, a carboxylic acid group at C-3, and a (1R,2S)-2-fluorocyclopropyl group at the N-1 position. The primary structural difference lies in the presence of a C-7 substituent in moxifloxacin, specifically a bicyclic amine moiety (S,S-2,8-diazabicyclo[4.3.0]nonane), which is absent in the target compound. [, ]

4-Anilinoquinolines

  • Compound Description: This group of compounds includes various derivatives of 4-anilinoquinolines, particularly 4-(3-acetylphenylamino)-6,8-difluoro-7-(1-piperazinyl)quinoline-3-carboxylic acid ethyl ester, showing potent anticancer activity against different cancer cell lines. []
  • Relevance: These compounds, while structurally distinct from 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, share the fundamental quinolone core structure. The key difference lies in the substitution pattern, where 4-anilinoquinolines possess an aniline substituent at the C-4 position, potentially impacting their biological activities. []

6-Fluoro-4-[3-(1-hydroxyiminoethyl)phenylamino]-7-(1-piperazinyl)quinoline-3-carboxylic acid ethyl ester

  • Compound Description: This compound represents a tricyclic analog within the fluoroquinolone class, synthesized and evaluated for its potential anticancer properties. []
  • Relevance: This compound, while structurally distinct from 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, shares the basic quinolone core with a carboxylic acid ethyl ester at C-3 and a fluorine atom at C-6. The main difference lies in the tricyclic ring system and the different substituents at C-4 and C-7 compared to the target compound. []

β-Iodo-α-(hydroxyalkyl)acrylates

  • Compound Description: These compounds are intermediates generated through the Baylis-Hillman reaction between methyl propiolate and various fluorinated benzaldehydes. They serve as precursors in synthesizing quinolone intermediates, including 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids and 9,10-difluoro-3-methyl-2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid. []
  • Compound Description: This compound is a fluoroquinolone derivative characterized by its spirocyclic amine substituent at the C-7 position. Its crystal structure has been determined. [, ]
  • Relevance: This compound shares a substantial structural resemblance with 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Both have the same quinolone core, a carboxylic acid group at C-3, a (1R,2S)-2-fluorocyclopropyl group at N-1, and a fluorine atom at C-6. The main difference is the presence of a chlorine atom at C-8 and a (7S)-7-aminospiro[2.4]heptan-5-yl substituent at C-7 in this compound, distinguishing it from the target compound. [, ]

Properties

CAS Number

127199-00-2

Product Name

6,7-Difluoro-1-(cis-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

6,7-difluoro-1-[(1S,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C13H8F3NO3

Molecular Weight

283.20 g/mol

InChI

InChI=1S/C13H8F3NO3/c14-7-1-5-10(2-8(7)15)17(11-3-9(11)16)4-6(12(5)18)13(19)20/h1-2,4,9,11H,3H2,(H,19,20)/t9-,11-/m0/s1

InChI Key

TVOYMYXRLULSCE-ONGXEEELSA-N

SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O

Canonical SMILES

C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O

Isomeric SMILES

C1[C@@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.